Meta-nifedipine (M-nifedipine), also known as 2,6-dimethyl-3,5-dicarbomethoxy-4-(3'-nitrophenyl)-1,4-dihydropyridine, is a synthetic dihydropyridine derivative [, ]. It is a calcium channel blocker, similar to Nifedipine, but exhibits greater stability when exposed to light [, ]. M-nifedipine has been extensively studied for its potential use in treating cardiovascular diseases such as hypertension, angina, and congestive heart failure [, , , , ].
M-Nifedipine, a derivative of Nifedipine, is a pharmaceutical compound primarily classified as a calcium channel blocker. It is utilized in the management of hypertension and angina pectoris. The compound operates by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced myocardial oxygen demand.
Nifedipine was first synthesized in the early 1970s and has since been widely studied for its pharmacological properties. The synthesis of M-Nifedipine builds upon established methods for producing Nifedipine, utilizing various chemical precursors and reaction conditions that have been optimized over time.
M-Nifedipine is classified as a dihydropyridine derivative, which is a subclass of calcium channel blockers. These compounds are characterized by their ability to selectively inhibit L-type calcium channels, which play a crucial role in the contraction of cardiac and smooth muscle tissues.
The synthesis of M-Nifedipine can be achieved through several methods, primarily based on the classical Hantzsch synthesis of 1,4-dihydropyridines. This involves the reaction of 2-nitrobenzaldehyde with methyl acetoacetate and ammonia in refluxing methanol.
Recent advancements include the use of continuous flow micro-reactors to enhance yield and reduce reaction time, allowing for more efficient synthesis without the need for catalysts .
M-Nifedipine features a dihydropyridine core structure, with specific substituents that enhance its pharmacological profile. The molecular formula is typically represented as C_17H_18N_2O_6, indicating the presence of two nitrogen atoms and six oxygen atoms within its structure.
M-Nifedipine undergoes several chemical reactions typical for dihydropyridine derivatives. The primary reaction involves its interaction with calcium ions, which leads to its pharmacological effects.
The mechanism by which M-Nifedipine exerts its effects involves:
Clinical studies have shown that M-Nifedipine effectively lowers blood pressure and reduces angina episodes by improving blood flow and reducing myocardial workload .
Relevant data from analytical methods such as High-Performance Liquid Chromatography (HPLC) indicate high purity levels (up to 99%) can be achieved through careful synthesis and purification processes .
M-Nifedipine is primarily used in clinical settings for:
The compound's role as a calcium channel blocker makes it significant in both therapeutic applications and research into cardiovascular diseases .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3